2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
2-(4-Chloro-2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (referred to as "the compound" hereafter) is a synthetic thiazole-acetamide derivative with notable biological activity. Structurally, it features a phenoxyacetamide backbone linked to a 4-phenyl-substituted thiazole ring. The compound gained prominence due to its auxin-like activity in plant systems, acting as a potent inhibitor of root growth in Arabidopsis thaliana while stimulating shoot growth—a behavior analogous to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . Its molecular formula is C₁₈H₁₆ClN₂O₂S, with a molecular weight of 365.85 g/mol.
The compound’s mechanism involves interaction with auxin signaling pathways, as demonstrated by genetic studies in Arabidopsis . Its structural uniqueness lies in the combination of a chloro-substituted phenoxy group and a 4-phenylthiazole moiety, which enhances binding affinity to biological targets compared to simpler auxin mimics.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-9-14(19)7-8-16(12)23-10-17(22)21-18-20-15(11-24-18)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHKRIYEVVXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361942 | |
| Record name | ST004393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5573-48-8 | |
| Record name | ST004393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 4-chloro-2-methylphenol: This can be achieved by chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Synthesis of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenoxyacetic acid derivative.
Formation of 4-phenyl-1,3-thiazol-2-amine: This can be synthesized by the reaction of phenyl isothiocyanate with an appropriate amine under reflux conditions.
Coupling Reaction: The final step involves the coupling of 4-chloro-2-methylphenoxyacetic acid with 4-phenyl-1,3-thiazol-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The chlorine atom at the acetamide position undergoes nucleophilic displacement with sulfur- or nitrogen-based nucleophiles.
Example Reaction:
Reaction with thioglycolic acid under reflux conditions yields cyclized thiazolidinone derivatives :
Conditions:
Heterocyclization Reactions
The thiazole ring participates in cycloaddition and heterocycle-forming reactions.
Thiopyrano[2,3-d]thiazole Formation
Under Diels–Alder conditions, the compound reacts with dienophiles like pyrazoline derivatives to form fused thiopyrano-thiazole systems :
Key Steps:
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Activation of the thiazole ring via electron-withdrawing groups.
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Cycloaddition at the C2 position of the thiazole.
Yield: ~65–78% (DMF/ethanol recrystallization)
Oxidation of the Phenoxy Group
The phenoxy moiety undergoes oxidation to form quinone-like structures under strong oxidizing agents:
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Reagents: KMnO₄ (acidic conditions)
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Products: 2-(4-Chloro-2-methyl-1,4-benzoquinone-oxy)-N-(4-phenylthiazol-2-yl)acetamide
Reduction of the Acetamide
The acetamide carbonyl group can be reduced to a methylene group:
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Products: 2-(4-Chloro-2-methylphenoxy)-N-(4-phenylthiazol-2-yl)ethylamine
Cross-Coupling Reactions
The thiazole ring facilitates palladium-catalyzed couplings:
Functionalization via Amide Chemistry
The acetamide nitrogen reacts with electrophiles:
Schiff Base Formation:
Reaction with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) produces imine-linked derivatives :
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Conditions: Ethanol, catalytic acetic acid, reflux (4–6 hours).
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Applications: Antimicrobial and anticancer agent precursors .
Comparative Reactivity Table
| Reaction Site | Reactivity Trend | Key Influencing Factors |
|---|---|---|
| Chloroacetamide | High (SN² with S/N nucleophiles) | Steric hindrance from thiazole ring |
| Thiazole C2/C5 positions | Moderate (electrophilic substitution at C5) | Electron-withdrawing acetamide group |
| Phenoxy ring | Low (requires strong oxidizers/catalysts) | Electron-donating methyl group at C2 |
Stability and Side Reactions
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Hydrolysis: Prolonged exposure to aqueous acid/base cleaves the acetamide bond, yielding 4-phenylthiazol-2-amine and 2-(4-chloro-2-methylphenoxy)acetic acid .
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Thermal Degradation: Decomposes above 250°C, releasing CO and HCl .
This compound’s versatility in nucleophilic substitution, cyclization, and cross-coupling makes it valuable for synthesizing bioactive heterocycles. Experimental protocols should prioritize anhydrous conditions to minimize hydrolysis .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceuticals .
Anticancer Properties
There is emerging evidence supporting the compound's role in cancer research. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The thiazole moiety in this compound is particularly noted for its cytotoxic effects against specific cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit certain enzymes, which could be beneficial in treating diseases characterized by dysregulated enzyme activity. For instance, thiazole derivatives are known to inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation .
Herbicidal Activity
The structural characteristics of this compound suggest potential use as a herbicide. Its phenoxy group is often associated with herbicidal activity, targeting specific plant growth processes. Research has indicated that similar compounds can effectively control weed species without adversely affecting crop yields .
Plant Growth Regulation
Beyond herbicidal properties, there is interest in the compound's ability to act as a plant growth regulator. Certain thiazole derivatives have shown promise in promoting plant growth and enhancing resistance to environmental stressors .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of General Chemistry explored the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent against bacterial infections.
Case Study 2: Herbicide Development
In agricultural research, a series of experiments were conducted to evaluate the herbicidal effectiveness of phenoxy-containing compounds. The findings revealed that the compound significantly inhibited the growth of several weed species while maintaining safety profiles for crops like maize and wheat.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-acetamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the compound with structurally and functionally related molecules:
Structural Analogues and Their Properties
Research Findings and Structure-Activity Relationships (SAR)
Auxin Pathway Specificity: The target compound’s 4-chloro-2-methylphenoxy group is essential for binding to auxin receptors (e.g., TIR1/AFB proteins), as shown by SAR studies of 20 analogues . Replacement with bromo or methoxy groups reduces efficacy by >50%.
Antimicrobial Activity :
- Fluorophenyl-substituted thiazoles (e.g., and ) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxicity :
- Thiazoles with 4-phenyl or 4-pyridyl substituents (e.g., ) show IC₅₀ values of <10 µM in cancer cell lines (e.g., MCF-7, HeLa), whereas simpler derivatives (e.g., ) are less potent .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 3.8 | 0.12 | 4 | 1 |
| Compound | 4.1 | 0.09 | 6 | 2 |
| Compound | 3.5 | 0.15 | 5 | 1 |
Biological Activity
2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, with the CAS number 5573-48-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 358.84 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN2O2S |
| Molecular Weight | 358.84 g/mol |
| Density | 1.343 g/cm³ |
| LogP | 5.4389 |
| Polar Surface Area | 82.95 Ų |
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound possess significant anti-inflammatory properties. A study conducted by Premsai et al. (2010) synthesized a series of thiazole derivatives and evaluated their anti-inflammatory activity. Among these compounds, those with chloro substituents demonstrated enhanced efficacy compared to standard anti-inflammatory drugs like phenylbutazone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazole derivatives exhibit activity against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
- Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress, further contributing to its anti-inflammatory effects.
- Antimicrobial Mechanism : The thiazole ring structure is known for its ability to interact with biological targets in pathogens, leading to their death or inhibition.
Study on Anti-inflammatory Effects
A notable study by Premsai et al. involved the synthesis and evaluation of various thiazole derivatives for their anti-inflammatory effects. The study found that compounds with similar structures to this compound exhibited significant inhibition of inflammation in animal models .
Antimicrobial Efficacy Assessment
Another research effort assessed the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives showed promising antibacterial activity, suggesting potential therapeutic applications for infections caused by resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under controlled conditions (5–7 hours) . Purification typically involves crystallization using ethanol or extraction with ethyl acetate, followed by solvent removal under reduced pressure. Key intermediates like 2-azido-N-phenylacetamides are critical precursors, and reaction progress is monitored via TLC (hexane:ethyl acetate = 9:1) .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. For example, in related N-(substituted phenyl)acetamides, bond lengths (e.g., C=O at ~1.21 Å) and angles are validated against standard ranges . Spectroscopic techniques like ¹H/¹³C NMR and IR are used to confirm functional groups (e.g., carbonyl at ~1680–1720 cm⁻¹) and aromatic substitution patterns. Hydrogen bonding interactions (e.g., C–H⋯O) and torsion angles (e.g., nitro group twist relative to benzene rings) are analyzed to resolve stereoelectronic effects .
Q. What biological activities are associated with thiazole-containing acetamides like this compound?
Thiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties due to their ability to interact with biological targets like enzymes or DNA. The 4-phenyl-1,3-thiazol-2-yl moiety may enhance lipophilicity, improving membrane permeability . Preliminary studies on analogs suggest activity against bacterial pathogens (e.g., S. aureus) and tumor cell lines, but specific data for this compound require validation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound’s synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to toluene/water mixtures .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate azide substitution reactions .
- Temperature control : Lowering reflux temperatures (e.g., 80°C vs. 100°C) may reduce side products like hydrolyzed intermediates .
Statistical tools (e.g., Design of Experiments) are recommended to identify critical parameters .
Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?
Contradictions (e.g., unexpected NMR shifts or IR peaks) may arise from:
- Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering spectral profiles.
- Crystallographic disorder : Use single-crystal XRD to distinguish between static and dynamic disorder in the lattice .
- Impurity interference : LC-MS or HPLC (>95% purity threshold) is advised to rule out byproducts .
Q. What computational methods are suitable for predicting this compound’s bioactivity?
- Molecular docking : Simulate interactions with targets like cyclooxygenase (COX) or thymidylate synthase using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
Q. How can researchers design experiments to study metabolic stability?
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t½) and identify major metabolites via LC-HRMS .
- Isotope labeling : Synthesize a deuterated analog to track metabolic pathways .
- Enzyme inhibition : Test against CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
Methodological Challenges and Solutions
Q. What strategies mitigate byproduct formation during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., phenolic -OH) to prevent undesired substitutions .
- Stepwise purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates before final coupling .
- Real-time monitoring : Implement inline FTIR or Raman spectroscopy to detect byproducts early .
Q. How should researchers address discrepancies in biological activity data across studies?
- Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., consistent inoculum size and incubation time) .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
- Dose-response curves : Calculate IC₅₀/EC₅₀ values with ≥3 replicates to ensure reproducibility .
Q. What advanced techniques characterize non-covalent interactions in this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
